molecular formula C11H16ClN3O B13743153 N-(p-Acetamidophenyl)-N',N'-dimethylformamidine hydrochloride CAS No. 2417-13-2

N-(p-Acetamidophenyl)-N',N'-dimethylformamidine hydrochloride

Katalognummer: B13743153
CAS-Nummer: 2417-13-2
Molekulargewicht: 241.72 g/mol
InChI-Schlüssel: XKPXEXCYFHTPQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an acetamidophenyl group and a dimethylformamidine moiety, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride typically involves the reaction of p-acetamidophenylamine with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses and effects on biological systems.

    Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine
  • N-(p-Acetamidophenyl)-N’,N’-dimethylacetamidine
  • N-(p-Acetamidophenyl)-N’,N’-dimethylurea

Uniqueness

N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride stands out due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

2417-13-2

Molekularformel

C11H16ClN3O

Molekulargewicht

241.72 g/mol

IUPAC-Name

(4-acetamidoanilino)methylidene-dimethylazanium;chloride

InChI

InChI=1S/C11H15N3O.ClH/c1-9(15)13-11-6-4-10(5-7-11)12-8-14(2)3;/h4-8H,1-3H3,(H,13,15);1H

InChI-Schlüssel

XKPXEXCYFHTPQL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)NC=[N+](C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.